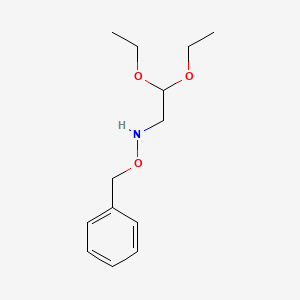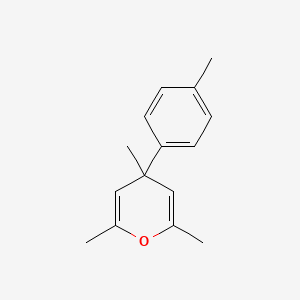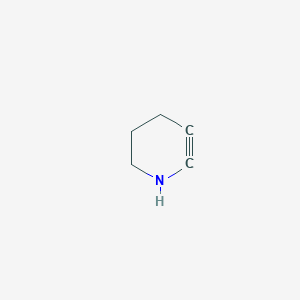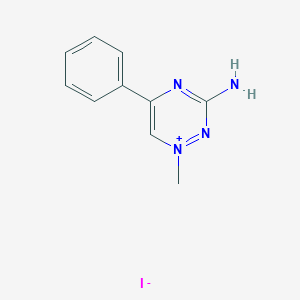
2,2-diethoxy-N-phenylmethoxyethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-diethoxy-N-phenylmethoxyethanamine is an organic compound with the molecular formula C13H21NO3 This compound is characterized by the presence of both ethoxy and phenylmethoxy groups attached to an ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diethoxy-N-phenylmethoxyethanamine typically involves the reaction of phenylmethoxyethanamine with diethyl ether in the presence of an acid catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product yield. The general reaction can be represented as follows:
[ \text{Phenylmethoxyethanamine} + \text{Diethyl Ether} \xrightarrow{\text{Acid Catalyst}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-diethoxy-N-phenylmethoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and acids (HCl, HBr).
Major Products
Oxidation: Formation of phenylmethoxyethanone.
Reduction: Formation of phenylmethoxyethanamine.
Substitution: Formation of various substituted ethanamines.
Applications De Recherche Scientifique
2,2-diethoxy-N-phenylmethoxyethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-diethoxy-N-phenylmethoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethoxypropane: An organic compound with similar structural features but different functional groups.
Phenylacetone: Another compound with a phenyl group attached to an acetone backbone.
Benzene, (2,2-dimethoxyethyl)-: A compound with a similar ethoxy group arrangement but different overall structure.
Uniqueness
2,2-diethoxy-N-phenylmethoxyethanamine is unique due to its specific combination of ethoxy and phenylmethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
| 113333-60-1 | |
Formule moléculaire |
C13H21NO3 |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
2,2-diethoxy-N-phenylmethoxyethanamine |
InChI |
InChI=1S/C13H21NO3/c1-3-15-13(16-4-2)10-14-17-11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |
Clé InChI |
TWNITNWMJGKUEG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CNOCC1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/no-structure.png)

![9H-Thieno[2,3-b]carbazole](/img/structure/B14312277.png)

![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)




